Home > Products > Screening Compounds P57070 > Pomalidomide-C6-PEG3-Butyl Iodide
Pomalidomide-C6-PEG3-Butyl Iodide - 1835705-70-8

Pomalidomide-C6-PEG3-Butyl Iodide

Catalog Number: EVT-3384210
CAS Number: 1835705-70-8
Molecular Formula: C29H40IN3O8
Molecular Weight: 685.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-C6-PEG3-Butyl Iodide is a synthetic compound utilized primarily in the field of biochemistry and pharmacology. It serves as a crucial building block for the development of targeted protein degradation strategies, particularly in the synthesis of proteolysis-targeting chimeras, commonly known as PROTACs. This compound features a Cereblon-recruiting ligand, a polyethylene glycol linker, and a butyl iodide moiety that facilitates its reactivity with nucleophiles, making it significant in drug discovery and development processes aimed at specific protein targets .

Source

The compound is cataloged under the Chemical Abstracts Service number 1835705-70-8 and is available from various chemical suppliers specializing in biochemical reagents .

Classification

Pomalidomide-C6-PEG3-Butyl Iodide falls under the category of small molecule drug candidates and is classified as an E3 ligase ligand due to its role in recruiting E3 ubiquitin ligases for targeted protein degradation .

Synthesis Analysis

Methods

The synthesis of Pomalidomide-C6-PEG3-Butyl Iodide typically involves several key steps, including:

  1. Formation of the PEG Linker: The polyethylene glycol segment is synthesized through standard polymerization techniques.
  2. Attachment of Pomalidomide: Pomalidomide is conjugated to the PEG linker using coupling reactions that often involve activating agents to facilitate the formation of stable covalent bonds.
  3. Iodination: The butyl iodide moiety is introduced to enhance reactivity, allowing for further functionalization.

Technical Details

The reaction conditions are meticulously controlled, utilizing organic solvents and catalysts to promote efficient chemical transformations. Typical conditions may include temperature regulation and the use of inert atmospheres to prevent unwanted side reactions .

Molecular Structure Analysis

Structure

The molecular formula for Pomalidomide-C6-PEG3-Butyl Iodide is C29H40IN3O8C_{29}H_{40}IN_{3}O_{8}, with a molecular weight of approximately 685.55 g/mol . The structure comprises:

  • A pomalidomide core that interacts with Cereblon.
  • A polyethylene glycol linker that provides solubility and flexibility.
  • A butyl iodide group that enhances nucleophilic substitution capabilities.

Data

The structural integrity and purity are usually confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C6-PEG3-Butyl Iodide can undergo several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: The iodoalkane group can be substituted by various nucleophiles, including amines and thiols.
  2. Oxidation and Reduction Reactions: These reactions can modify the pomalidomide core, affecting its biological activity.
  3. Coupling Reactions: The PEG linker allows for coupling with other biomolecules, facilitating the creation of complex structures necessary for targeted therapies.

Common Reagents and Conditions

Reagents commonly employed include:

  • Nucleophiles (amines, thiols)
  • Oxidizing agents (e.g., hydrogen peroxide)
  • Reducing agents (e.g., sodium borohydride)

Reactions are typically conducted under controlled temperatures with appropriate catalysts to optimize yields .

Mechanism of Action

Pomalidomide-C6-PEG3-Butyl Iodide functions as a pivotal component in PROTAC technology. Its mechanism involves:

  1. Recruitment of E3 Ubiquitin Ligase: The Cereblon-recruiting ligand binds to Cereblon, an E3 ligase.
  2. Formation of Ternary Complex: This binding facilitates the formation of a ternary complex with the target protein.
  3. Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome, effectively reducing its cellular levels .
Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-C6-PEG3-Butyl Iodide typically exhibits:

  • High solubility in polar solvents due to its PEG component.
  • Stability under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Reactivity due to the presence of an iodoalkane group.
  • Ability to undergo various functionalization reactions, enhancing its applicability in drug development .
Applications

Pomalidomide-C6-PEG3-Butyl Iodide has extensive applications across several scientific domains:

  1. Chemistry: Serves as a building block for synthesizing complex molecules and PROTACs.
  2. Biology: Aids in studying protein degradation pathways, providing insights into cellular mechanisms.
  3. Medicine: Plays a role in developing novel therapeutics targeting specific proteins associated with diseases.
  4. Industry: Utilized in producing research reagents essential for drug discovery processes .
Introduction to Targeted Protein Degradation (TPD) and PROTAC® Technology

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

The historical development of PROTAC® technology has progressed through iterative generations of increasing complexity and therapeutic relevance. Early PROTAC® designs utilized non-specific E3 ligase ligands and peptide-based linkers that suffered from poor cellular permeability and limited stability. The advent of small-molecule E3 ligands, particularly those targeting Cereblon (CRBN), revolutionized PROTAC® design by enabling drug-like properties and oral bioavailability. Pomalidomide-C6-PEG3-butyl iodide exemplifies a modern PROTAC® building block that incorporates key pharmacological learnings from previous generations [1] [6].

Molecular evolution in PROTAC® linker technology has demonstrated that even minor structural variations significantly impact degradation efficiency. Research indicates that linker length, hydrophilicity, and conformational flexibility critically influence ternary complex formation between the target protein, E3 ligase, and PROTAC® molecule. The C6-PEG3 linker in pomalidomide-C6-PEG3-butyl iodide represents an optimized architecture balancing these parameters. The compound serves as a template for synthesizing targeted protein degraders and enables rapid generation of PROTAC® libraries through its reactive iodoalkane terminus, which facilitates conjugation to diverse target protein ligands [1] [6] [10].

Table 1: Evolution of Key Components in PROTAC® Development

GenerationE3 Ligand TypeLinker TechnologyLimitations
First (2001-2008)Peptide-basedSimple alkyl chainsPoor cellular permeability
Second (2008-2015)Small molecules (MDM2, VHL)Extended alkyl/PEG hybridsLimited E3 variety
Current (2015-present)CRBN/VHL ligands with optimized bindingBalanced hydrophilic-hydrophobic linkers (e.g., C6-PEG3)Ternary complex optimization challenges
Representative Molecule--Pomalidomide-C6-PEG3-butyl iodide

Role of E3 Ubiquitin Ligase Recruitment in TPD Mechanisms

The ubiquitin-proteasome pathway represents a highly selective protein destruction mechanism wherein E3 ubiquitin ligases serve as substrate recognition components. PROTAC® molecules function by creating a productive ternary complex wherein the target protein and E3 ligase are brought into proximity, enabling the transfer of ubiquitin molecules to lysine residues on the target protein surface. This ubiquitination marks the target for recognition and degradation by the 26S proteasome. Pomalidomide-C6-PEG3-butyl iodide contains a pomalidomide-based CRBN ligand that specifically recruits the CRBN-CRL4 E3 ubiquitin ligase complex, one of the most clinically validated E3 ligases for TPD applications [1] [3] [6].

The structural architecture of PROTAC® molecules critically determines ternary complex formation efficiency. The linker component of pomalidomide-C6-PEG3-butyl iodide (N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-6-(2-(2-((6-iodohexyl)oxy)ethoxy)ethoxy)hexanamide) integrates both hydrophobic (C6 alkyl) and hydrophilic (PEG3) moieties to optimize molecular properties. The hydrophilic PEG segment enhances solubility and reduces aggregation potential, while the alkyl components contribute to membrane permeability. This balanced design promotes optimal spatial positioning between the target protein and CRBN, facilitating efficient ubiquitin transfer. The pendant iodoalkane functionality (6-iodohexyl terminus) serves as a conjugation handle for attaching target protein ligands through nucleophilic substitution reactions, enabling PROTAC® assembly [2] [3] [4].

Biochemical studies have demonstrated that even subtle alterations in linker length or composition significantly impact PROTAC® efficacy. The specific arrangement of C6-PEG3 in pomalidomide-C6-PEG3-butyl iodide has been optimized through empirical screening to support productive ternary complex formation while maintaining drug-like properties. The molecular weight (685.55 g/mol) and calculated lipophilicity of this conjugate place it within an acceptable range for cell permeability, addressing one of the key challenges in PROTAC® development [2] [4] [7].

Rationale for Cereblon (CRBN)-Recruiting Ligands in PROTAC Design

The thalidomide family of compounds, including pomalidomide, bind with high affinity to the CRBN substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. Structural analyses reveal that these ligands occupy the tri-tryptophan pocket in CRBN, creating a neomorphic surface capable of recruiting specific protein substrates for ubiquitination. Pomalidomide-C6-PEG3-butyl iodide exploits this well-characterized molecular interaction, offering significant advantages over alternative E3 ligands. The CRBN-pomalidomide interface has been extensively mapped through crystallography, enabling rational optimization of linker attachment points to minimize interference with binding interactions [1] [4] [6].

Comparative studies of E3 ligase ligands reveal distinct advantages of CRBN recruiters. CRBN exhibits ubiquitous tissue expression, supports robust ternary complex formation across diverse target proteins, and has validated clinical relevance through FDA-approved immunomodulatory drugs. Pomalidomide derivatives specifically offer superior binding kinetics compared to earlier thalidomide analogs. The chemical structure of pomalidomide-C6-PEG3-butyl iodide preserves the critical phthalimide and glutarimide moieties necessary for CRBN binding while providing an optimized alkyl-PEG linker attached at the 4-position of the phthalimide ring, a validated vector for linker conjugation without compromised ligase engagement [1] [4] [6].

Table 2: Comparative Analysis of E3 Ligase Ligands in PROTAC® Design

ParameterCRBN (Pomalidomide-based)VHL LigandsMDM2 LigandsIAP Ligands
Expression ProfileUbiquitousUbiquitousStress-regulatedTissue-variable
Ligand Size (Da)~250 (core)~180~300~500
Binding AffinitynM rangenM rangeµM-nM rangenM range
Structural CharacterizationHighHighModerateModerate
Clinical ValidationFDA-approved derivativesClinical candidatesPreclinical-clinicalPreclinical
AdvantagesDrug-like properties, established safetySmall ligand sizeOncology relevanceCaspase activation

Practical implementation of pomalidomide-C6-PEG3-butyl iodide in PROTAC® development leverages its synthetic versatility. The terminal iodide functionality enables efficient nucleophilic displacement reactions with thiols, amines, and other nucleophiles present on target protein ligands. This reactivity facilitates parallel synthesis approaches for generating diverse PROTAC® libraries. Medicinal chemistry teams can systematically vary the target warhead while maintaining the optimized CRBN-recruiting module and linker, enabling rapid structure-activity relationship studies focused on degradation efficiency rather than E3 ligase engagement. This modular strategy significantly accelerates PROTAC® optimization cycles compared to de novo synthesis approaches [2] [3] [4].

Table 3: Pomalidomide-C6-PEG3-Butyl Iodide Specifications and Alternative Names

PropertySpecificationAlternative Names
CAS Number1835705-70-8N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-6-(2-(2-((6-iodohexyl)oxy)ethoxy)ethoxy)hexanamide
Molecular FormulaC₂₉H₄₀IN₃O₈Crosslinker-E3 Ligase ligand conjugate
Molecular Weight685.55 g/molPartial PROTAC
Reactive GroupAlkyl iodidePomalidomide-6-2-2-6-I
Linker CompositionC6 alkyl + triethylene glycolTemplate for synthesis of targeted protein degrader
Purity Specification≥95% (HPLC)-
Storage Conditions2-8°C (protect from light)-

Properties

CAS Number

1835705-70-8

Product Name

Pomalidomide-C6-PEG3-Butyl Iodide

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-6-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]hexanamide

Molecular Formula

C29H40IN3O8

Molecular Weight

685.5 g/mol

InChI

InChI=1S/C29H40IN3O8/c30-14-5-1-2-6-15-39-17-19-41-20-18-40-16-7-3-4-11-24(34)31-22-10-8-9-21-26(22)29(38)33(28(21)37)23-12-13-25(35)32-27(23)36/h8-10,23H,1-7,11-20H2,(H,31,34)(H,32,35,36)

InChI Key

QZIUVZMTAVRENH-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCI

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCI

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.